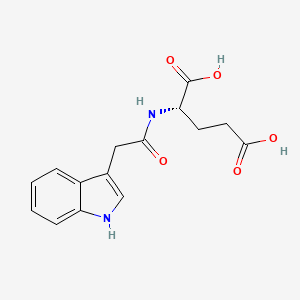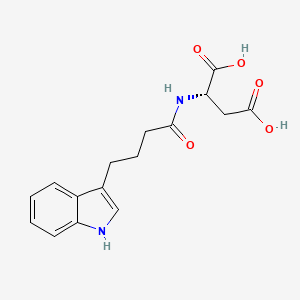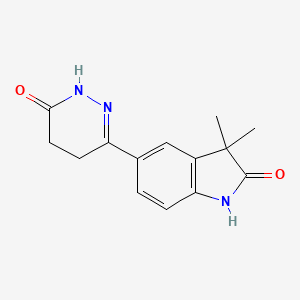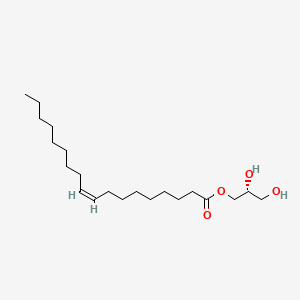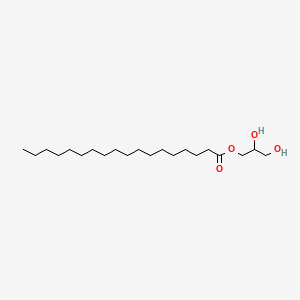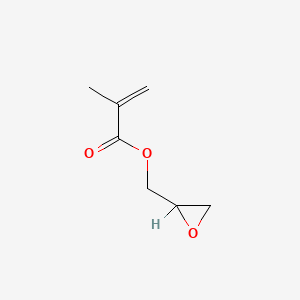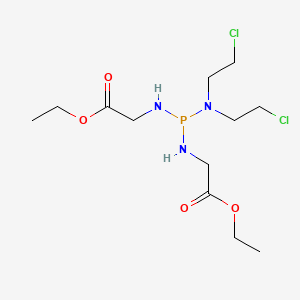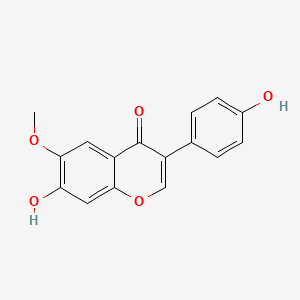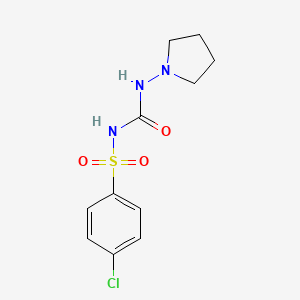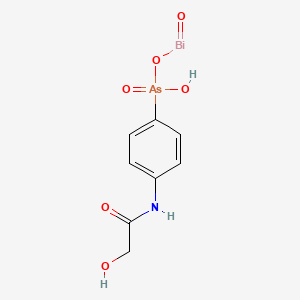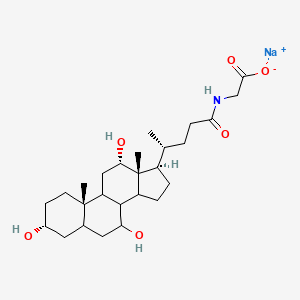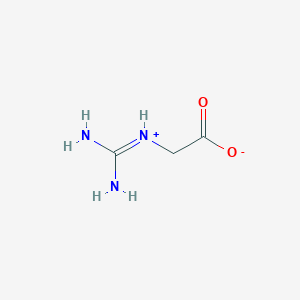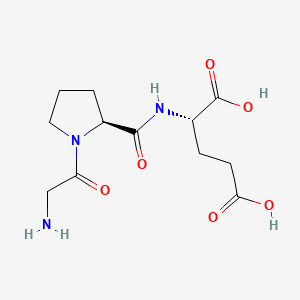
グリシル-プロリル-グルタミン酸
概要
説明
グリプロメートは、グリシル-L-プロリル-L-グルタミン酸としても知られており、グリシン、プロリン、グルタミン酸の3つのアミノ酸で構成された小さなペプチドです。この化合物は自然に存在し、インスリン様成長因子1(IGF-1)に由来します。 グリプロメートは、特にアルツハイマー病、パーキンソン病、ハンチントン病などの神経変性疾患の文脈において、その神経保護特性の可能性のために注目を集めています .
科学的研究の応用
Glypromate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Glypromate and its analogs are used in the synthesis of neuroprotective drugs.
作用機序
グリプロメートは、プログラムされた細胞死に関与するプロセスである、カスパーゼIII依存性アポトーシスを阻害することでその効果を発揮します。この阻害は、インスリン様成長因子1(IGF-1)経路との相互作用によって達成されます。 グリプロメートは、神経細胞の健康と機能を維持するために不可欠なグリア細胞に作用します . この化合物の神経保護特性は、酸化ストレスを調節し、神経細胞の死を防ぐ能力に起因します .
類似化合物の比較
類似化合物
NNZ-2591: IGF-1に由来する、環状グリシン-プロリンの合成アナログであり、安定性と経口バイオアベイラビリティが向上しています.
トロフィネチド: グリプロメートの別の合成アナログであり、現在、外傷性脳損傷、レット症候群、および脆弱X症候群の治療のために開発中です.
グリプロメートの独自性
グリプロメートの独自性は、グリシン、プロリン、およびグルタミン酸の特定の組成にあります。これは、IGF-1経路と効果的に相互作用することができます。 カスパーゼIII依存性アポトーシスを阻害し、酸化ストレスを調節する能力により、神経保護療法の有望な候補となっています .
生化学分析
Biochemical Properties
Glycyl-prolyl-glutamic acid plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the N-methyl-D-aspartate (NMDA) receptor, where glycyl-prolyl-glutamic acid prevents the binding of glutamate . This interaction is crucial for regulating brain function and protecting neurons from excitotoxicity. Additionally, glycyl-prolyl-glutamic acid positively regulates the potassium-mediated release of acetylcholine from rat cortical slices, further highlighting its role in neurotransmission .
Cellular Effects
Glycyl-prolyl-glutamic acid exerts several effects on different types of cells and cellular processes. In neuronal cells, it provides neuroprotection against excitotoxic insults, which are harmful conditions caused by excessive stimulation by neurotransmitters such as glutamate . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, glycyl-prolyl-glutamic acid modulates calcium signaling and glycogen synthase kinase 3β (GSK-3β) activity, which are essential for maintaining neuronal health and function .
Molecular Mechanism
The molecular mechanism of glycyl-prolyl-glutamic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, glycyl-prolyl-glutamic acid prevents the binding of glutamate to the NMDA receptor, thereby reducing excitotoxicity . It also mimics the effects of insulin-like growth factor I on the somatostatin system through a mechanism independent of β-amyloid clearance, involving modulation of calcium and GSK-3β signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyl-prolyl-glutamic acid change over time. The compound is relatively stable when stored at -20°C, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that glycyl-prolyl-glutamic acid maintains its neuroprotective effects over extended periods, providing sustained benefits to neuronal cells
Dosage Effects in Animal Models
The effects of glycyl-prolyl-glutamic acid vary with different dosages in animal models. At lower doses, it provides neuroprotection without causing adverse effects. At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
Glycyl-prolyl-glutamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in the nervous system. The compound’s interactions with enzymes such as GSK-3β play a crucial role in its neuroprotective effects . Understanding these metabolic pathways is essential for developing targeted therapies for neurodegenerative diseases.
Transport and Distribution
Within cells and tissues, glycyl-prolyl-glutamic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the target sites where it exerts its effects . The compound’s distribution within the brain is particularly important for its neuroprotective properties.
Subcellular Localization
Glycyl-prolyl-glutamic acid is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, ensuring that it interacts with the appropriate biomolecules . This subcellular localization is crucial for its role in protecting neurons and regulating brain function.
準備方法
合成経路と反応条件
グリプロメートは、溶液相合成法を用いて合成することができます。このプロセスは、L-プロリンからのグリプロメートのパーベンジル化形態の組み立てを含みます。 これは、タンデム逐次ペプチドカップリング戦略を通じて達成され、中間体を精製する必要なく、2つの化学選択的ペプチド結合を形成します . 最終生成物は、触媒としてパラジウムカーボン(Pd/C)を用いた水素化分解によるN-およびC-保護基の除去によって得られます .
工業生産方法
グリプロメートの工業生産は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。このプロセスは、立体化学的完全性を保証し、クロマトグラフィー技術を回避するため、より環境に優しいものになります。 EcoScaleスコアやE-ファクターなどのグリーンメトリクスの使用は、生産プロセスの環境影響を評価するのに役立ちます .
化学反応の分析
反応の種類
グリプロメートは、次のようなさまざまな化学反応を受けます。
酸化: グリプロメートは、特定の条件下で酸化される可能性がありますが、この反応に関する詳細な研究は限られています。
還元: グリプロメートの還元は、通常、水素化分解による保護基の除去を伴います。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: Pd/Cの存在下での水素ガスは、通常、水素化分解に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物には、修飾された側鎖を持つさまざまなグリプロメートアナログが含まれており、これらは異なる薬理学的特性を持つ可能性があります .
科学研究への応用
グリプロメートは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。
化学: グリプロメートとそのアナログは、神経保護薬の合成に使用されています。
生物学: 研究では、グリプロメートは酸化ストレス、アセチルコリン枯渇、およびアポトーシス性細胞死を調節でき、神経変性疾患の潜在的な治療薬となります.
医学: グリプロメートは、アルツハイマー病、パーキンソン病、ハンチントン病、およびレット症候群やダウン症などの他の中枢神経系疾患の治療の可能性について調査されています.
類似化合物との比較
Similar Compounds
Trofinetide: Another synthetic analog of Glypromate, currently under development for the treatment of traumatic brain injury, Rett Syndrome, and Fragile X Syndrome.
Uniqueness of Glypromate
Glypromate’s uniqueness lies in its specific composition of glycine, proline, and glutamic acid, which allows it to interact effectively with IGF-1 pathways. Its ability to inhibit caspase III-dependent apoptosis and modulate oxidative stress makes it a promising candidate for neuroprotective therapies .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBXTYGTKWGAT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186038 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32302-76-4 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glypromate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYPROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


